2-Chloro-6-(3-phenylpropylamino)benzoic acid
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Overview
Description
2-Chloro-6-(3-phenylpropylamino)benzoic acid, also known as CPCA, is a chemical compound that has been studied for its potential use in scientific research. CPCA is a derivative of benzoic acid and has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
2-Chloro-6-(3-phenylpropylamino)benzoic acid works by inhibiting the reuptake of dopamine and norepinephrine, which increases the amount of these neurotransmitters in the brain. This can lead to increased activity in certain areas of the brain and has been shown to have an effect on mood, attention, and motivation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on neurotransmitter activity, it has also been shown to have an effect on the release of certain hormones, including cortisol and prolactin. It has also been shown to have an effect on the activity of certain enzymes in the brain.
Advantages and Limitations for Lab Experiments
2-Chloro-6-(3-phenylpropylamino)benzoic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and can be produced in large quantities. It has also been shown to be relatively stable and can be stored for long periods of time. However, there are also some limitations to its use. It can be toxic at high doses and can have unpredictable effects on different individuals.
Future Directions
There are several potential future directions for research on 2-Chloro-6-(3-phenylpropylamino)benzoic acid. One area of interest is its potential use in the treatment of neurological disorders, such as depression and attention deficit hyperactivity disorder (ADHD). It may also be useful for studying the mechanisms underlying addiction and substance abuse. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential interactions with other drugs and compounds.
Synthesis Methods
2-Chloro-6-(3-phenylpropylamino)benzoic acid can be synthesized through a multi-step process that involves the reaction of 2-chlorobenzoic acid with 3-phenylpropylamine. The resulting compound is then further modified to produce this compound.
Scientific Research Applications
2-Chloro-6-(3-phenylpropylamino)benzoic acid has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have an effect on the activity of certain neurotransmitters in the brain, including dopamine and norepinephrine. This makes it a potentially useful tool for studying the mechanisms underlying various neurological disorders.
Properties
IUPAC Name |
2-chloro-6-(3-phenylpropylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c17-13-9-4-10-14(15(13)16(19)20)18-11-5-8-12-6-2-1-3-7-12/h1-4,6-7,9-10,18H,5,8,11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEZFLJTXQFCRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC2=C(C(=CC=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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